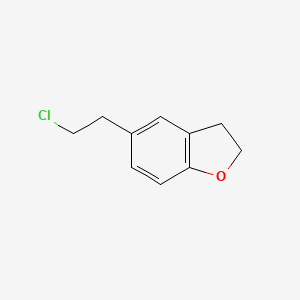

5-(2-Chloroethyl)-2,3-dihydrobenzofuran

Overview

Description

This would typically include the compound’s systematic name, common names, and structural formula. It may also include its uses or roles in industry or biology.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications

-

Application in Gas Sensing

- Field : Environmental Protection and Human Health

- Summary : A study used WO3/Al2O3/graphite composite materials for an MEMS 2-CEES gas sensor (dichlorodiethyl sulfide simulation), and explored the corresponding sensing properties .

- Methods : The sensor was tested at a working temperature of 340 °C with a concentration of 2-CEES gas at 5.70 ppm .

- Results : The response of the sensor to 2-CEES gas was 69%, the response time was 5 s and the recovery time was 42 s. The sensor also demonstrated long-term stability and high selectivity .

-

Application in Toxicity Studies

- Field : Marine Biology

- Summary : A study assessed the response of marine rotifer, Brachionus plicatilis, to co-exposure to polystyrene microplastics and tris(2-chloroethyl) phosphate (TCEP) at different concentrations .

- Methods : The study included population growth, oxidative status, and transcriptomics .

- Results : The presence of 1 μm microplastics reversed the low population growth rate and high oxidative stress induced by TCEP to the normal level .

-

Application in Protecting Groups and N-dealkylating Agents

- Field : Organic Chemistry

- Summary : Chloroethyl chloroformates (chemical formula: C3H4Cl2O2) are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction or synthesis being performed .

- Results : The results or outcomes obtained would also depend on the specific reaction or synthesis being performed .

-

Application in Production of Ethylene Oxide

- Field : Industrial Chemistry

- Summary : 2-Chloroethanol (also called ethylene chlorohydrin or glycol chlorohydrin) is an organic chemical compound with the chemical formula HOCH2CH2Cl and the simplest beta-halohydrin (chlorohydrin). This compound was once produced on a large scale as a precursor to ethylene oxide .

- Methods : 2-Chloroethanol is produced by treating ethylene with hypochlorous acid .

- Results : The production of 2-Chloroethanol leads to the production of ethylene oxide .

-

Application in N-Dealkylation

- Field : Organic Chemistry

- Summary : Chloroethyl chloroformates (chemical formula: C3H4Cl2O2) are a pair of related chemical compounds. They can be used as N-dealkylating agents .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction or synthesis being performed .

- Results : The results or outcomes obtained would also depend on the specific reaction or synthesis being performed .

-

Application in Precursor to Ethylene Oxide

- Field : Industrial Chemistry

- Summary : 2-Chloroethanol (also called ethylene chlorohydrin or glycol chlorohydrin) is an organic chemical compound with the chemical formula HOCH2CH2Cl and the simplest beta-halohydrin (chlorohydrin). This compound was once produced on a large scale as a precursor to ethylene oxide .

- Methods : 2-Chloroethanol is produced by treating ethylene with hypochlorous acid .

- Results : The production of 2-Chloroethanol leads to the production of ethylene oxide .

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.

Future Directions

This would involve looking at current research on the compound and identifying areas where further study is needed.

properties

IUPAC Name |

5-(2-chloroethyl)-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWBUUHBGKOXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648091 | |

| Record name | 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloroethyl)-2,3-dihydrobenzofuran | |

CAS RN |

943034-50-2 | |

| Record name | 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

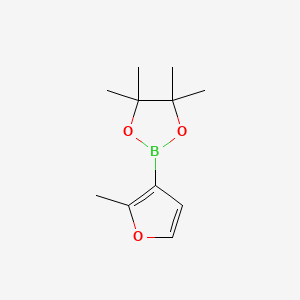

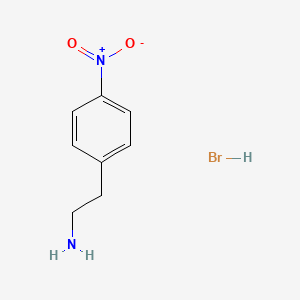

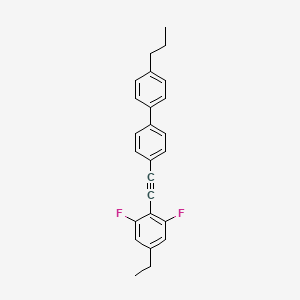

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)